Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate is a chemical compound with a complex structure that includes a thiazole ring, an imidazolidinone ring, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylthiazole-5-carboxylic acid and ethyl chloroformate.
Reaction Steps: The carboxylic acid group is first activated using ethyl chloroformate to form the ethyl ester. Subsequently, the imidazolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring to produce thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole-5-sulfoxide and thiazole-5-sulfone.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-methylthiazole-5-carboxylate: Does not contain the imidazolidinone ring.
Ethyl 2-(2-oxo-1,3-diazinan-1-yl)thiazole-5-carboxylate: Contains a different ring structure.
This comprehensive overview provides a detailed understanding of Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, presenting a comprehensive overview supported by diverse sources.
- Chemical Name : this compound
- CAS Number : 1072806-73-5
- Molecular Formula : C10H13N3O3S
- Molecular Weight : 255.29 g/mol
Structure
The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The imidazolidinone moiety contributes to its biological activity by potentially interacting with various biological targets.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives of thiazole compounds often show enhanced activity against resistant strains, suggesting a potential application in treating infections caused by such pathogens .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that certain thiazole compounds can reduce the production of nitric oxide and prostaglandins, indicating a possible mechanism for their anti-inflammatory effects .
Cytotoxic Effects
This compound has also been evaluated for cytotoxicity against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics. The mechanism of action appears to involve the modulation of cell cycle progression and induction of cell death pathways .
Study on Antimicrobial Activity
A study published in Biomed Research International highlighted the effectiveness of various thiazole derivatives against MRSA. The findings indicated that modifications to the thiazole ring could enhance antimicrobial potency and selectivity .
Investigation into Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects of thiazoles revealed that compounds like this compound can inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of inflammatory mediators. This study emphasizes the therapeutic potential of such compounds in managing chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUQWJNSZRYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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